molecular formula C14H16N2O4S B2714699 3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-40-7

3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2714699
CAS RN: 1105242-40-7
M. Wt: 308.35
InChI Key: SKUDGZQQCOZDFW-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse range of biological properties . They are often used in medicinal chemistry due to their bioactive nature .


Synthesis Analysis

Thiazolidine-2,4-diones, which are similar to your compound, have been synthesized for their anticancer activities . The synthesis usually involves a series of reactions including cyclocondensation and Knoevenagel condensation .


Chemical Reactions Analysis

The chemical reactions involving thiazole compounds are diverse. They can undergo a variety of reactions, including electrophilic substitution, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. For example, (4-methylthiazol-2-yl)methanamine, a related compound, has a molecular formula of C5H8N2S and an average mass of 128.195 Da .

Scientific Research Applications

Electrochemical Properties and Redox Behavior

Research into the redox behavior of related 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has revealed significant insights. The main products of electrolytic oxidation and reduction processes have been identified, suggesting potential applications in synthetic chemistry and electrochemical sensors (Abou-Elenien et al., 1991).

Structural Analysis and Conformation

Studies on the structure and conformation of amino-cycloalkanespiro-hydantoins, closely related to the chemical structure , have detailed their molecular aggregation via hydrogen bonding. This finding is essential for understanding the compound's chemical behavior and its potential applications in designing more efficient pharmaceuticals (Todorov et al., 2009).

Synthesis and Characterization of Derivatives

The synthesis and crystal structure characterization of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been explored. These studies provide a foundation for developing novel compounds with potential applications in drug development and material science (Zeng et al., 2013).

Novel Spiro Compounds

Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione suggests these compounds' potential in medicinal chemistry. The detailed characterization of these compounds opens avenues for their use in pharmaceutical formulations (Zeng et al., 2010).

Synthesis of Active Esters for Peptide Synthesis

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been described for synthesizing N-protected amino acid-ASUD esters. These active esters are useful in peptide synthesis, highlighting the compound's role in streamlining the production of peptides (Rao et al., 2016).

Future Directions

Thiazole derivatives, including thiazolidine-2,4-diones, continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives with improved potency and selectivity .

properties

IUPAC Name

3-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-8-21-13(16-9)15-7-10-11(17)19-14(20-12(10)18)5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDGZQQCOZDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

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